molecular formula C15H17N5OS B5301485 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide

Cat. No. B5301485
M. Wt: 315.4 g/mol
InChI Key: SDVIDRNPKIHMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,2,4-triazole and has a thioether linkage that makes it highly reactive and useful for a wide range of applications.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of gene expression, and disruption of cellular signaling.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide has significant biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been shown to have a positive impact on the immune system and can enhance the body's natural defense mechanisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide in lab experiments include its high reactivity, excellent stability, and low toxicity. However, the limitations of this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide. Some of the potential areas of research include:
1. Development of new drugs: Further studies are needed to explore the potential of this compound in the development of new drugs for the treatment of various diseases.
2. Material Science: The unique properties of this compound make it an excellent candidate for the development of new materials with enhanced mechanical and electronic properties.
3. Environmental Science: The thioether linkage in this compound makes it highly reactive towards various environmental pollutants, making it useful for the development of new remediation technologies.
Conclusion
In conclusion, 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is a highly reactive and useful compound that has significant potential in various fields of scientific research. Further studies are needed to explore its full potential and to develop new applications for this compound.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide involves the reaction between 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol and N-cyclopropylacetyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of its application include:
1. Medicinal Chemistry: This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Material Science: The unique properties of this compound make it an excellent candidate for the development of new materials with enhanced mechanical and electronic properties.
3. Environmental Science: The thioether linkage in this compound makes it highly reactive towards various environmental pollutants, making it useful for the development of new remediation technologies.

properties

IUPAC Name

N-cyclopropyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-2-9-20-14(12-5-3-4-8-16-12)18-19-15(20)22-10-13(21)17-11-6-7-11/h2-5,8,11H,1,6-7,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVIDRNPKIHMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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